2-methyl-N-(2-methylcyclohexyl)oxolan-3-amine
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Overview
Description
2-methyl-N-(2-methylcyclohexyl)oxolan-3-amine is a chemical compound with the molecular formula C₁₂H₂₃NO and a molecular weight of 197.32 g/mol . This compound is characterized by the presence of a cyclohexyl group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylcyclohexyl)oxolan-3-amine typically involves the reaction of 2-methylcyclohexylamine with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylcyclohexyl)oxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-N-(2-methylcyclohexyl)oxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylcyclohexyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{2-[(2-methylcyclohexyl)amino]ethyl}oxolan-3-amine: This compound shares a similar structure but differs in the substitution pattern on the oxolane ring.
2-methylcyclohexylamine: A simpler analog that lacks the oxolane ring, making it less versatile in certain reactions.
Uniqueness
2-methyl-N-(2-methylcyclohexyl)oxolan-3-amine is unique due to its combination of a cyclohexyl group and an oxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-methyl-N-(2-methylcyclohexyl)oxolan-3-amine |
InChI |
InChI=1S/C12H23NO/c1-9-5-3-4-6-11(9)13-12-7-8-14-10(12)2/h9-13H,3-8H2,1-2H3 |
InChI Key |
IFJGLBJNEWMJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CCOC2C |
Origin of Product |
United States |
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